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Compound of Interest

Compound Name: 2-(Quinolin-2-yl)acetonitrile

Cat. No.: B080219 Get Quote

CAS Number: 14068-28-1

This technical guide provides a comprehensive overview of 2-(Quinolin-2-yl)acetonitrile, a

heterocyclic aromatic compound of interest to researchers, scientists, and drug development

professionals. This document details its chemical and physical properties, experimental

protocols, and potential biological activities, with a focus on presenting data in a clear and

accessible format.

Chemical and Physical Properties
2-(Quinolin-2-yl)acetonitrile is an organic compound featuring a quinoline ring substituted

with an acetonitrile group at the 2-position.[1] It is typically available as a light yellow to yellow

solid.[2] The presence of the polar acetonitrile group suggests enhanced solubility in polar

solvents.[3] While specific experimental data for some physical properties are not readily

available, predicted values and data from closely related isomers provide valuable insights.

Table 1: Physicochemical Properties of 2-(Quinolin-2-yl)acetonitrile and a Related Isomer
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Property
2-(Quinolin-2-
yl)acetonitrile (CAS:
14068-28-1)

2-(Quinolin-4-
yl)acetonitrile (CAS:
14003-46-4)

Molecular Formula C₁₁H₈N₂[4] C₁₁H₈N₂

Molecular Weight 168.19 g/mol [4] 168.19 g/mol

Appearance Light yellow to yellow solid[2] Off-white to pink solid[5]

Melting Point Data not available 144-145 °C[5]

Boiling Point Data not available 355.9 ± 17.0 °C (Predicted)[5]

Solubility
Enhanced solubility in polar

solvents (qualitative)[3]
Data not available

Storage Temperature -20°C[2]
Room Temperature, Sealed in

dry[5]

XLogP3 1.9[4] 2.3

Spectral Data
Detailed experimental spectral data for 2-(Quinolin-2-yl)acetonitrile are not widely published.

However, the expected spectral characteristics can be inferred from the structure and data for

related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a singlet for the

methylene (-CH₂-) protons of the acetonitrile group. The exact chemical shifts and coupling

constants will be influenced by the substitution pattern on the quinoline ring.

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the

molecule. The carbon of the nitrile group (-C≡N) is expected to appear around δ 115-120

ppm. The methylene carbon will resonate further upfield, while the carbons of the quinoline

ring will appear in the aromatic region.
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2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(Quinolin-2-yl)acetonitrile would be characterized by:

A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the

C≡N stretching vibration of the nitrile group.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.

Experimental Protocols
While a specific, detailed synthesis protocol for 2-(Quinolin-2-yl)acetonitrile is not readily

available in the searched literature, general methods for the synthesis of quinoline derivatives

can be adapted. One common approach involves the reaction of a 2-haloquinoline with a

cyanide source.

3.1. General Synthesis of 2-Substituted Quinolines

The Friedländer synthesis is a widely used method for constructing the quinoline ring system.

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound

containing a reactive α-methylene group.
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General workflow for Friedländer synthesis.

3.2. Purification

Purification of quinoline derivatives is typically achieved through recrystallization or column

chromatography. For a solid compound like 2-(Quinolin-2-yl)acetonitrile, recrystallization from

a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) would be a primary

method. Column chromatography on silica gel with a gradient of ethyl acetate in hexanes is

also a common and effective purification technique.

3.3. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 2-(Quinolin-
2-yl)acetonitrile against cancer cell lines.

Cell Seeding: Seed cancer cells (e.g., Caco-2) in a 96-well plate at a suitable density and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of 2-(Quinolin-2-
yl)acetonitrile (dissolved in a suitable solvent like DMSO) and incubate for a specified
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period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically

around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed Cells in 96-well Plate

Incubate 24h

Add Test Compound

Incubate 48-72h

Add MTT Reagent

Incubate 2-4h

Add Solubilizing Agent

Measure Absorbance

Calculate IC50

End

Click to download full resolution via product page

Workflow for a typical MTT cytotoxicity assay.
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Biological Activity and Potential Signaling Pathways
While no specific biological activity data for 2-(Quinolin-2-yl)acetonitrile has been found, the

quinoline scaffold is a well-established pharmacophore with a broad range of biological

activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

4.1. Anticancer Potential

Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various

cancer cell lines. For instance, studies on 4-hydroxyquinoline-2-acetonitrile derivatives have

shown cytotoxic effects against colon adenocarcinoma cells.[4] The mechanism of action for

many anticancer quinolines involves the inhibition of key cellular processes.

Table 2: Cytotoxic Activity of Structurally Related Quinoline Derivatives

Compound Cell Line IC₅₀ (µM) Reference

Nitro-aldehyde

quinoline derivative

(E)

Caco-2 (colorectal

adenocarcinoma)
0.535 [2]

Amine-aldehyde

quinoline derivative

(F)

Caco-2 > 0.535 [2]

4.2. Antimicrobial Activity

The quinoline core is present in several antibacterial and antifungal agents. The potential

antimicrobial activity of 2-(Quinolin-2-yl)acetonitrile could be evaluated using standard

assays such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum

Bactericidal Concentration (MBC).

4.3. Enzyme Inhibition

Quinoline-based compounds have been shown to inhibit a variety of enzymes. For example,

quinoline-2-carbonitrile-based hydroxamic acids have been identified as dual inhibitors of
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tubulin polymerization and histone deacetylases (HDACs), both of which are important targets

in cancer therapy.

4.4. Potential Signaling Pathway Involvement

Given the established activities of related quinoline compounds, 2-(Quinolin-2-yl)acetonitrile
could potentially modulate key signaling pathways involved in cell proliferation, survival, and

apoptosis. A plausible area of investigation would be its effect on pathways commonly

dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
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Simplified PI3K/Akt/mTOR signaling pathway.

Safety and Handling
2-(Quinolin-2-yl)acetonitrile is classified as harmful if swallowed, in contact with skin, or if

inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory
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irritation.[4] Standard laboratory safety precautions, including the use of personal protective

equipment (gloves, lab coat, safety glasses), should be strictly followed when handling this

compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
2-(Quinolin-2-yl)acetonitrile is a quinoline derivative with potential for further investigation in

medicinal chemistry and drug discovery. While specific experimental data on its physical

properties, spectral characteristics, and biological activities are limited, this guide provides a

foundational understanding based on its chemical structure and data from related compounds.

The provided experimental protocols offer a starting point for researchers to explore the

synthesis, purification, and biological evaluation of this compound. Further studies are

warranted to fully elucidate its properties and potential as a bioactive molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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